![molecular formula C24H21ClN2O5 B15016192 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 339261-37-9](/img/structure/B15016192.png)
2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes methoxy, phenoxy, acetyl, carbohydrazonoyl, and chlorobenzoate groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3-Methylphenoxyacetic Acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 3-methylphenoxyacetic acid is then acetylated using acetic anhydride to form 3-methylphenoxyacetyl chloride.
Hydrazonation: The acetyl chloride is reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Coupling with 2-Methoxy-4-aminophenol: The carbohydrazonoyl derivative is then coupled with 2-methoxy-4-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Final Esterification: The resulting product is esterified with 2-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy and phenoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions to form various substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, which can modulate the activity of biological targets. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of methoxy, phenoxy, acetyl, carbohydrazonoyl, and chlorobenzoate groups is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
CAS No. |
339261-37-9 |
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Molecular Formula |
C24H21ClN2O5 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O5/c1-16-6-5-7-18(12-16)31-15-23(28)27-26-14-17-10-11-21(22(13-17)30-2)32-24(29)19-8-3-4-9-20(19)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
POUMLYMFHLGNHJ-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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